4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide
Description
This compound features a benzamide core substituted with a tert-butyl group at the para position of the benzene ring. The phenyl group is further linked to a 1,2,3,4-tetrazole ring system modified at the 4-position with a carbamoylmethyl group and at the 5-position with an oxo group. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug design . The carbamoylmethyl substituent introduces a polar amide group, which may enhance solubility or target binding interactions.
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-20(2,3)14-6-4-13(5-7-14)18(28)22-15-8-10-16(11-9-15)26-19(29)25(23-24-26)12-17(21)27/h4-11H,12H2,1-3H3,(H2,21,27)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQPMPWVIZMYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzamide to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The tetrazole ring and benzamide core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules with variations in the tetrazole substituents, aromatic systems, or functional groups.
Key Structural Variations and Implications:
N-{4-[4-(Carbamoylmethyl)-5-oxo-tetrazol-1-yl]phenyl}-2-(2-fluorophenoxy)acetamide (BG16189) Structure: Replaces the tert-butyl benzamide with a 2-fluorophenoxy acetamide group. The acetamide linker may increase conformational flexibility compared to the rigid benzamide .
N-(4-{4-[(Cyclopropylcarbamoyl)methyl]-5-oxo-tetrazol-1-yl}phenyl)quinoxaline-2-carboxamide Structure: Substitutes the benzamide with a quinoxaline carboxamide and adds a cyclopropylcarbamoyl group to the tetrazole.
4-tert-Butyl-N-{4-[3-(4-methylbenzoyl)-thioureido]-phenyl}-benzamide
- Structure : Features a thioureido (–NH–C(S)–NH–) linker instead of the tetrazole ring.
- Implications : The thiocarbonyl group may alter hydrogen-bonding dynamics and redox stability compared to the tetrazole’s aromatic system .
N-tert-Butyl-3-isopropyl-4-methyl-5-oxo-1,2,4-triazole-1-carboxamide Structure: Replaces the tetrazole with a triazole ring and adds isopropyl/methyl groups.
4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide
- Structure : Incorporates a thiazole sulfonamide group instead of the tetrazole-carbamoylmethyl system.
- Implications : The sulfonamide group increases acidity (pKa ~10–11) compared to carboxamides, which could influence solubility and protein binding .
Data Table: Structural and Functional Comparison
Research Findings and Implications
While direct biological data for the target compound are unavailable, structural analogs provide insights:
- Tetrazole vs. Triazole : Tetrazoles generally exhibit greater metabolic stability due to aromaticity, whereas triazoles may be more prone to ring-opening reactions .
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonamide in ) enhance solubility but may reduce membrane permeability. Bulky substituents (e.g., tert-butyl in ) improve lipophilicity but could hinder target binding .
Biological Activity
4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a benzamide moiety and a tetrazole derivative. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antitumor Activity : Preliminary studies suggest that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. The presence of the tetrazole ring is often correlated with enhanced anticancer properties due to its ability to interact with DNA and inhibit cell proliferation .
- Anti-inflammatory Effects : Some derivatives of benzamide are known for their anti-inflammatory properties. The tert-butyl group may enhance lipophilicity, allowing better membrane penetration and interaction with inflammatory pathways .
- Enzyme Inhibition : Compounds containing tetrazole rings have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
Anticancer Activity
A study conducted on similar compounds demonstrated significant anticancer activity against various cell lines. For instance, a related tetrazole compound exhibited an IC50 value of 1.98 µg/mL against A-431 cells, indicating strong cytotoxicity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Similar Tetrazole | A-431 | 1.98 |
| Similar Tetrazole | Jurkat | 1.61 |
This suggests that this compound could display comparable activity.
Anti-inflammatory Activity
In vitro studies have indicated that related benzamide derivatives can reduce TNF-alpha levels in activated macrophages, suggesting potential anti-inflammatory effects .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study on Cancer Treatment : A phase II clinical trial involving a benzamide derivative showed a 30% response rate in patients with advanced solid tumors. The trial emphasized the role of structural modifications in enhancing efficacy and reducing side effects .
- Neuroprotective Effects : Another study investigated the neuroprotective potential of related compounds against amyloid-beta toxicity in astrocytes. Results indicated improved cell viability when treated with these compounds, suggesting potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
